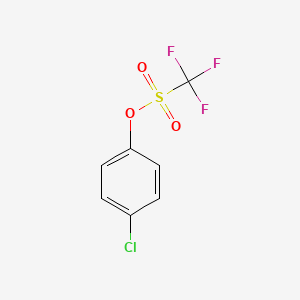

4-Chlorophenyl trifluoromethanesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O3S/c8-5-1-3-6(4-2-5)14-15(12,13)7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIIJLHLBNABUFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OS(=O)(=O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342403 | |

| Record name | 4-Chlorophenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29540-84-9 | |

| Record name | 4-Chlorophenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chlorophenyl trifluoromethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chlorophenyl Trifluoromethanesulfonate

CAS Number: 29540-84-9

This technical guide provides a comprehensive overview of 4-Chlorophenyl trifluoromethanesulfonate, a versatile reagent in modern organic synthesis, with a particular focus on its relevance to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, provides a detailed synthesis protocol, and explores its applications in key cross-coupling reactions.

Chemical and Physical Properties

This compound, also known as 4-chlorophenyl triflate, is a colorless to yellow oil at room temperature. Its robust nature and reactivity make it a valuable building block in the synthesis of complex organic molecules. A summary of its key properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 29540-84-9 | [1][2][][4][5] |

| Molecular Formula | C₇H₄ClF₃O₃S | [1][2][4] |

| Molecular Weight | 260.62 g/mol | [1][2][4] |

| Boiling Point | 270.6 °C at 760 mmHg | [4] |

| Physical State | Liquid | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 4-chlorophenol with trifluoromethanesulfonic anhydride in the presence of a base. This method provides a high yield of the desired product.

Experimental Protocol: Synthesis from 4-Chlorophenol

This protocol is adapted from a standard procedure for the preparation of aryl triflates.[1]

Materials:

-

4-Chlorophenol

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Pyridine

-

Dichloromethane (CH₂Cl₂)

-

0.2 N Hydrochloric acid (HCl)

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Silica gel

-

Ethyl acetate

-

Hexanes

Procedure:

-

A 250-mL three-necked flask equipped with a magnetic stir bar, a thermocouple, a nitrogen inlet, and a septum is charged with 4-chlorophenol (13.2 g, 102.5 mmol) and dichloromethane (125 mL).

-

Pyridine (9.1 mL, 112.5 mmol) is added to the solution via syringe.

-

The reaction mixture is cooled to -10°C using an ice/methanol bath.

-

Trifluoromethanesulfonic anhydride (18.7 mL, 111.3 mmol) is added dropwise to the stirred solution via syringe, maintaining the internal temperature below -2°C.

-

After the addition is complete, the reaction mixture is stirred at -10°C for an additional hour and then allowed to warm to room temperature.

-

Upon reaction completion, water (75 mL) is added, and the mixture is stirred for 15 minutes.

-

The layers are separated in a separatory funnel. The organic layer is washed sequentially with 0.2 N hydrochloric acid (75 mL), water (75 mL), and brine (75 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield a yellow oil.

-

The crude product is purified by filtration through a pad of silica gel, eluting with 5% ethyl acetate in hexanes.

-

The filtrate is concentrated by rotary evaporation to afford this compound as a clear, colorless liquid (25.7 g, 96% yield).[1]

Applications in Cross-Coupling Reactions

Aryl triflates are highly valuable substrates in palladium-catalyzed cross-coupling reactions due to their high reactivity, often comparable to or exceeding that of aryl bromides and iodides.[6] This reactivity makes this compound a key intermediate in the synthesis of biaryl compounds and arylamines, which are prevalent motifs in pharmaceuticals.[7][8]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. Aryl triflates are excellent electrophilic partners in this reaction.[6][7][9]

General Experimental Protocol for Suzuki-Miyaura Coupling of Aryl Triflates:

-

A reaction vessel is charged with the aryl triflate (1.0 equiv), a boronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

-

The vessel is purged with an inert gas (e.g., argon or nitrogen).

-

A degassed solvent system (e.g., 1,4-dioxane/water) is added.

-

The reaction mixture is heated (typically between 80-100°C) and stirred until the starting material is consumed, as monitored by TLC or GC/MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of carbon-nitrogen bonds, widely used in the pharmaceutical industry. Aryl triflates are effective electrophiles in this transformation.[10][8][11][12]

General Experimental Protocol for Buchwald-Hartwig Amination of Aryl Triflates:

-

An oven-dried reaction vessel is charged with a palladium precatalyst (e.g., [Pd(allyl)Cl]₂), a phosphine ligand (e.g., DavePhos or XantPhos), and a base (e.g., NaO-t-Bu or DBU).[13]

-

The vessel is evacuated and backfilled with an inert gas.

-

The aryl triflate (1.0 equiv), the amine (1.0-1.2 equiv), and a solvent (e.g., toluene or DMF) are added.

-

The reaction mixture is heated (typically between 80-110°C) and stirred for the specified time.

-

After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.

-

The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired arylamine.

Role in Medicinal Chemistry and Drug Development

The triflate group, while primarily known as a reactive leaving group in organic synthesis, has also been explored as a functional moiety in medicinal chemistry. The strong electron-withdrawing nature of the triflate group can significantly alter the physicochemical properties of a molecule, such as its acidity.[13]

Incorporating trifluoromethyl groups is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[14] While this compound itself is not a therapeutic agent, its utility in the synthesis of complex molecules makes it an important tool for medicinal chemists. For instance, it can be used to introduce the 4-chlorophenyl moiety into a drug candidate through cross-coupling reactions, a common structural motif in various therapeutic agents.

While no specific involvement of this compound in signaling pathways has been reported, its role as a synthetic intermediate allows for the creation of diverse libraries of compounds that can be screened for biological activity against various cellular targets and pathways.

Safety and Handling

This compound is classified as an irritant.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | 29540-84-9 [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical Properties of 4-Chlorophenyl trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Chlorophenyl trifluoromethanesulfonate (CAS No. 29540-84-9). The information is curated for professionals in research and development who require precise data for experimental design and chemical synthesis. This document includes a detailed summary of physical data, standardized experimental protocols for its synthesis and property determination, and visual diagrams to illustrate key processes.

Core Physical and Chemical Properties

This compound, also known as 4-Chlorophenyl triflate, is a chemical compound frequently utilized in laboratory settings for scientific research and development, particularly in the synthesis of more complex molecules.[1] Its physical state is typically a colorless liquid.[2]

Data Summary

The quantitative physical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 29540-84-9 | [1][2][3][4][] |

| Molecular Formula | C₇H₄ClF₃O₃S | [1][3][4][] |

| Molecular Weight | 260.62 g/mol | [3][6][] |

| Exact Mass | 259.95200 u | [3][6] |

| Boiling Point | 270.6°C at 760 mmHg | [3][6] |

| Flash Point | 117.4°C | [3][6] |

| Density | 1.6 g/cm³ | [3][6] |

| Physical Form | Liquid | |

| Color | Colourless | [2] |

| Purity | Available in purities of 95%, 97%, and 98% | [2][4] |

| Storage Temperature | 2-8°C | [2] |

| InChI Key | NIIJLHLBNABUFL-UHFFFAOYSA-N | [2][3][6][] |

Experimental Protocols

Detailed methodologies for the synthesis of aryl triflates and the determination of key physical properties are outlined below. These protocols are based on standard laboratory practices and adapted from related syntheses.

2.1. Synthesis of this compound

This protocol describes a general method for the synthesis of aryl triflates from the corresponding phenol, a common route for preparing compounds like this compound.

Materials:

-

4-Chlorophenol

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Pyridine or Triethylamine (as a base)

-

Dichloromethane (CH₂Cl₂) (as a solvent)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

-

Standard glassware for workup (separatory funnel, beakers, etc.)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorophenol in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Base Addition: Slowly add an equimolar amount of a non-nucleophilic base, such as pyridine or triethylamine, to the stirred solution.

-

Reagent Addition: Add trifluoromethanesulfonic anhydride dropwise to the cooled mixture via a dropping funnel over a period of 30 minutes. Maintain the temperature at 0°C during the addition.

-

Reaction: Allow the reaction mixture to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

2.2. Determination of Boiling Point

The boiling point is determined using a standard distillation apparatus at atmospheric pressure.

Procedure:

-

Place a sample of the purified liquid in a distillation flask.

-

Add a few boiling chips to ensure smooth boiling.

-

Insert a thermometer into the neck of the flask, ensuring the top of the bulb is level with the side arm leading to the condenser.

-

Heat the flask gently.

-

Record the temperature at which the liquid actively boils and the vapor temperature remains constant as the boiling point. The reported boiling point is 270.6°C at 760 mmHg.[3][6]

2.3. Determination of Density

The density of the liquid can be determined using a pycnometer or a density meter.

Procedure (using a pycnometer):

-

Weigh a clean, dry pycnometer of a known volume (V).

-

Fill the pycnometer with the sample liquid, ensuring no air bubbles are present.

-

Weigh the filled pycnometer.

-

The mass of the liquid (m) is the difference between the filled and empty pycnometer weights.

-

Calculate the density (ρ) using the formula: ρ = m/V. The density for this compound is reported as 1.6 g/cm³.[3][6]

Visualizations: Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key experimental and logical relationships involving this compound.

3.1. Synthesis Workflow

This diagram outlines the general synthetic pathway for producing an aryl triflate like this compound from its corresponding phenol.

Caption: General synthesis workflow for this compound.

3.2. Role in Suzuki Coupling

This diagram illustrates the logical relationship of this compound as a key reactant in a Suzuki cross-coupling reaction, a powerful method for forming carbon-carbon bonds.

Caption: Role of this compound in Suzuki coupling.

References

An In-depth Technical Guide to 4-Chlorophenyl Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Chlorophenyl trifluoromethanesulfonate, a versatile reagent in modern organic synthesis. Its molecular properties, synthesis, and applications, particularly in cross-coupling reactions, are detailed herein.

Core Molecular and Physical Properties

This compound, also known as 4-chlorophenyl triflate, is an organosulfur compound valued for its utility as a coupling partner in various palladium-catalyzed reactions. Its key quantitative properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 260.62 g/mol | [1][2] |

| Molecular Formula | C₇H₄ClF₃O₃S | [1][3] |

| CAS Number | 29540-84-9 | [1][2] |

| Boiling Point | 270.6 °C at 760 mmHg | [2] |

| Flash Point | 117.4 °C | [2] |

| Density | 1.6 g/cm³ | [2] |

| Exact Mass | 259.95200 | [2] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the direct synthesis of this compound was not found in the immediate search, a closely related synthesis for N-(4-chlorophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide provides a strong procedural basis. The synthesis of aryl triflates generally involves the reaction of a phenol with trifluoromethanesulfonic anhydride or a related triflating agent in the presence of a base.

General Protocol for the Synthesis of Aryl Triflates (Adapted):

-

Reaction Setup: A solution of the corresponding phenol (in this case, 4-chlorophenol) and a non-nucleophilic base (e.g., triethylamine or pyridine) is prepared in an inert, anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen). The reaction vessel is typically cooled in an ice bath (0 °C) or a dry ice/acetone bath.

-

Addition of Triflic Anhydride: Trifluoromethanesulfonic anhydride is added dropwise to the cooled solution with vigorous stirring. The reaction is highly exothermic and the temperature should be carefully monitored.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of a mild acid (e.g., ammonium chloride) or water. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation.

Application in Suzuki-Miyaura Cross-Coupling Reactions

Aryl triflates, such as this compound, are excellent electrophilic partners in Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the aryl group of the triflate and an organoboron compound, catalyzed by a palladium complex.

Experimental Protocol for a Typical Suzuki-Miyaura Coupling Reaction:

-

Reagents and Catalyst Preparation: To a reaction vessel under an inert atmosphere, add this compound (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).

-

Solvent Addition: A suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added.

-

Reaction Execution: The reaction mixture is heated to a temperature ranging from 80 °C to 110 °C and stirred for a period of 2 to 24 hours.

-

Reaction Monitoring and Workup: The reaction progress is monitored by TLC or GC-MS. After completion, the mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

-

Purification: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is evaporated. The resulting crude product is purified by column chromatography or recrystallization to yield the desired biaryl product.

Reaction Pathway Diagram

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction involving an aryl triflate like this compound.

References

4-Chlorophenyl trifluoromethanesulfonate synthesis from 4-chlorophenol

An In-depth Technical Guide to the Synthesis of 4-Chlorophenyl Trifluoromethanesulfonate from 4-Chlorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound from 4-chlorophenol. This transformation is a critical step in various synthetic pathways, particularly in the development of pharmaceutical intermediates and other fine chemicals. The document details established experimental protocols, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow. The information compiled herein is intended to equip researchers and professionals in drug development with the necessary knowledge to safely and efficiently perform this chemical synthesis.

Introduction

This compound, a member of the aryl triflate family, serves as a versatile intermediate in organic synthesis. Aryl triflates are excellent substrates for a variety of palladium- and nickel-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[1] The conversion of phenols to triflates enhances their reactivity, transforming the hydroxyl group into a good leaving group. This guide focuses on the prevalent and efficient method for synthesizing this compound from the readily available starting material, 4-chlorophenol.

Reaction and Mechanism

The most common method for the preparation of aryl triflates involves the reaction of a phenol with trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O) in the presence of a base.[1][2] The base, typically pyridine or triethylamine, serves to deprotonate the phenol, forming a more nucleophilic phenoxide ion. The phenoxide then attacks the electrophilic sulfur atom of the triflic anhydride, displacing a triflate anion and forming the desired aryl triflate.

Quantitative Data Summary

The following table summarizes the quantitative data from a representative and reliable experimental protocol for the synthesis of this compound.[3]

| Parameter | Value | Reference |

| Starting Material | 4-Chlorophenol | [3] |

| Molar Mass ( g/mol ) | 128.56 | |

| Amount (g) | 13.2 | [3] |

| Moles (mmol) | 102.5 | [3] |

| Reagents | ||

| Triflic Anhydride (mL) | 18.7 | [3] |

| Moles (mmol) | 111.3 | [3] |

| Pyridine (mL) | 9.1 | [3] |

| Moles (mmol) | 112.5 | [3] |

| Methylene Chloride (mL) | 125 | [3] |

| Product | This compound | [3] |

| Molar Mass ( g/mol ) | 260.62 | [4][5] |

| Yield (g) | 25.7 | [3] |

| Yield (%) | 96% | [3] |

| Purity | >95% (after purification) | [1] |

Experimental Protocol

The following detailed experimental protocol is adapted from a well-established procedure.[3]

Materials:

-

4-Chlorophenol (13.2 g, 102.5 mmol)

-

Methylene chloride (CH₂Cl₂) (125 mL)

-

Pyridine (9.1 mL, 112.5 mmol)

-

Triflic anhydride (Tf₂O) (18.7 mL, 111.3 mmol)

-

Water (H₂O) (75 mL)

-

0.2 N Hydrochloric acid (HCl) (75 mL)

-

Brine (saturated NaCl solution) (75 mL)

-

Silica gel (63 g)

-

5% Ethyl acetate in hexanes

Equipment:

-

250-mL three-necked flask

-

Teflon-coated thermocouple

-

Nitrogen bubbler

-

Septum

-

Teflon-coated magnetic stir bar

-

Syringes

-

Ice/methanol cooling bath

-

500-mL separatory funnel

-

Rotary evaporator

-

150-mL filter funnel

Procedure:

-

Reaction Setup: In a 250-mL three-necked flask equipped with a magnetic stir bar, thermocouple, and nitrogen bubbler, dissolve 4-chlorophenol (13.2 g, 102.5 mmol) in methylene chloride (125 mL) at room temperature.[3]

-

Addition of Base: Add pyridine (9.1 mL, 112.5 mmol) to the solution via syringe.[3]

-

Cooling: Cool the reaction mixture to -10°C using an ice/methanol bath.[3]

-

Addition of Triflic Anhydride: Add triflic anhydride (18.7 mL, 111.3 mmol) dropwise via syringe, ensuring the internal temperature remains below -2°C.[3]

-

Reaction: Stir the mixture for 1 hour at -10°C, then allow it to warm to room temperature.[3]

-

Quenching: Add water (75 mL) to the reaction mixture and stir for 15 minutes.[3]

-

Workup: Transfer the mixture to a 500-mL separatory funnel. Separate the layers and wash the organic (lower) layer sequentially with 0.2 N HCl (75 mL), water (75 mL), and brine (75 mL).[3]

-

Concentration: Concentrate the organic layer to a yellow oil using a rotary evaporator.[3]

-

Purification: Dilute the yellow oil with 25 mL of 5% ethyl acetate in hexanes and filter it through a plug of silica gel (63 g, pre-wetted with 5% ethyl acetate in hexanes). Wash the silica gel with additional 5% ethyl acetate in hexanes (250 mL) until the product is no longer detected in the filtrate.[3]

-

Final Product: Concentrate the filtrate via rotary evaporation to obtain this compound as a clear, colorless liquid (25.7 g, 96% yield).[3]

Characterization Data

The synthesized this compound can be characterized using standard analytical techniques.

-

¹H NMR (400 MHz, CDCl₃): δ 7.43 – 7.41 (m, 2H), 7.24 – 7.22 (m, 2H).[6]

-

¹³C NMR (101 MHz, CDCl₃): δ 147.9, 134.3, 130.3, 123.5, 122.7, 117.2 (q, J = 320.7 Hz, CF₃).[6]

Visualized Workflow and Logic

The following diagrams illustrate the overall synthetic workflow and the logical relationship between the key steps of the reaction.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Alcohol to Triflate - Common Conditions [commonorganicchemistry.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. PubChemLite - 4-chlorophenyl trifluoromethanesulphonate (C7H4ClF3O3S) [pubchemlite.lcsb.uni.lu]

- 6. rsc.org [rsc.org]

Spectroscopic Analysis of 4-Chlorophenyl trifluoromethanesulfonate: A Technical Guide

Introduction

4-Chlorophenyl trifluoromethanesulfonate, a member of the aryl triflate class of organic compounds, serves as a valuable intermediate in various chemical syntheses, particularly in cross-coupling reactions. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are presented to aid researchers in the replication and verification of these findings.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data

The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) exhibits two distinct signals in the aromatic region, corresponding to the two sets of chemically non-equivalent protons on the phenyl ring.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.43 - 7.41 | Doublet | 2H | Ar-H |

| 7.24 - 7.22 | Doublet | 2H | Ar-H |

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of this compound in CDCl₃ shows signals for the aromatic carbons and the trifluoromethyl carbon.

| Chemical Shift (δ) ppm | Assignment |

| 147.9 | C-O |

| 134.3 | C-Cl |

| 130.3 | Ar-C |

| 123.5 | Ar-C |

| 122.7 | Ar-C |

| 120.3 | Ar-C |

| 117.2 | Ar-C |

| 114.0 | CF₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the triflate group, the aromatic ring, and the carbon-chlorine bond.

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1600 - 1475 | Medium to Weak | Aromatic C=C Stretch |

| 1420 - 1380 | Strong | S=O Asymmetric Stretch (Triflate) |

| 1250 - 1210 | Strong | S=O Symmetric Stretch (Triflate) |

| 1210 - 1140 | Strong | C-F Stretch (Triflate) |

| 1100 - 1000 | Strong | S-O-C Stretch (Triflate) |

| 850 - 550 | Medium | C-Cl Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound (C₇H₄ClF₃O₃S), the exact mass is 259.952177 g/mol .[1]

| m/z | Relative Abundance | Assignment |

| 259.95 | High | [M]⁺ (Molecular Ion) |

| 127.00 | Moderate | [C₆H₄Cl]⁺ |

| 111.00 | Moderate | [C₆H₄Cl-O]⁺ |

| 133.00 | Moderate | [CF₃SO₂]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation :

-

Accurately weigh 10-20 mg of this compound.[2]

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[2][3]

-

Transfer the solution to a clean, dry 5 mm NMR tube.[2]

-

Ensure the sample height in the tube is adequate for the spectrometer.

-

-

Instrument Parameters (¹H NMR) :

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: -2 to 12 ppm.

-

Temperature: 298 K.

-

-

Instrument Parameters (¹³C NMR) :

-

Spectrometer: 101 MHz or corresponding frequency for the available ¹H field strength.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of ¹³C.[4]

-

Spectral Width: 0 to 220 ppm.

-

Temperature: 298 K.

-

IR Spectroscopy

-

Sample Preparation (Thin Film Method) :

-

Instrument Parameters :

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.[6]

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean salt plate should be acquired and subtracted from the sample spectrum.

-

Mass Spectrometry

-

Sample Preparation :

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

-

Instrument Parameters (Electron Ionization - EI) :

-

Spectrometer: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS.

-

Ionization Mode: Electron Ionization (EI).[7]

-

Ionization Energy: 70 eV.[8]

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

For GC-MS, an appropriate GC column and temperature program must be selected to ensure proper separation and elution of the compound.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Safety Information

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[5] It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[5] In case of contact with skin or eyes, rinse immediately with plenty of water. Store the compound in a tightly closed container in a cool, dry place.[5]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. echemi.com [echemi.com]

- 6. uni-saarland.de [uni-saarland.de]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the 1H NMR Spectrum of 4-Chlorophenyl Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-Chlorophenyl trifluoromethanesulfonate. It includes detailed spectral data, experimental protocols for synthesis and NMR analysis, and a visual representation of the molecule's structure and its expected NMR signaling. This document is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

1H NMR Spectral Data

The 1H NMR spectrum of this compound was acquired on a 400 MHz spectrometer using deuterated chloroform (CDCl3) as the solvent. The aromatic region of the spectrum is characterized by a typical AA'BB' spin system, indicative of a 1,4-disubstituted benzene ring. The quantitative data from the spectrum is summarized in the table below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.43 - 7.41 | Doublet | 2H | Ar-H (ortho to -OTf) |

| 7.24 - 7.22 | Doublet | 2H | Ar-H (ortho to -Cl) |

Table 1: Summary of 1H NMR spectral data for this compound.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 4-chlorophenol with trifluoromethanesulfonic anhydride in the presence of a base. A general and efficient procedure is outlined below.[2][3]

Materials:

-

4-chlorophenol

-

Trifluoromethanesulfonic anhydride (Tf2O)

-

Pyridine or Triethylamine

-

Dichloromethane (CH2Cl2)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and stirring equipment

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chlorophenol in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine or triethylamine (1.1 equivalents) to the stirred solution.

-

To this mixture, add trifluoromethanesulfonic anhydride (1.1 equivalents) dropwise, ensuring the temperature remains at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

-

The crude this compound can be purified by flash column chromatography on silica gel.

1H NMR Spectrum Acquisition

To obtain a high-quality, quantitative 1H NMR spectrum, the following protocol should be followed.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumental Parameters:

The following parameters are recommended for a 400 MHz NMR spectrometer for quantitative analysis[4][5][6][7]:

| Parameter | Value |

| Spectrometer Frequency | 400 MHz |

| Solvent | CDCl3 |

| Pulse Angle | 90° |

| Acquisition Time | ≥ 3 s |

| Relaxation Delay (d1) | 5 x T1 (typically 10-30 s for aromatic protons) |

| Number of Scans | ≥ 16 (for good signal-to-noise) |

| Spectral Width | 12-15 ppm |

| Temperature | 298 K |

Molecular Structure and NMR Signaling Pathway

The structure of this compound dictates its 1H NMR spectrum. The two sets of aromatic protons are chemically non-equivalent due to the different electronic effects of the chloro and trifluoromethanesulfonate substituents. This results in the characteristic AA'BB' splitting pattern observed in the spectrum.

Caption: Structure of this compound and its corresponding 1H NMR signals.

References

- 1. rsc.org [rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Practical Synthesis of Aryl Triflates under Aqueous Conditions [organic-chemistry.org]

- 4. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

13C NMR chemical shifts of 4-Chlorophenyl trifluoromethanesulfonate

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-Chlorophenyl trifluoromethanesulfonate

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound. It is intended for researchers, scientists, and drug development professionals who utilize spectroscopic data for structural elucidation and chemical analysis. This document details the reported chemical shifts, a generalized experimental protocol for data acquisition, and logical workflows for both the experimental process and spectral assignment.

Introduction to this compound

This compound, also known as 4-Chlorophenyl triflate, is an organic compound frequently used in organic synthesis, particularly in cross-coupling reactions where the triflate group serves as an excellent leaving group. Accurate characterization of this compound is critical for its application in synthetic chemistry and drug development. ¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule, making it an indispensable tool for structural verification.

¹³C NMR Chemical Shift Data

The ¹³C NMR spectrum of this compound was recorded in deuterated chloroform (CDCl₃) on a 101 MHz NMR spectrometer.[1] The observed chemical shifts (δ) are presented in parts per million (ppm).

| Chemical Shift (δ) in ppm | Assignment (Inferred) |

| 147.9 | C-O (Carbon bearing the triflate group) |

| 134.3 | C-Cl (Carbon bearing the chlorine atom) |

| 130.3 | C-H (Aromatic) |

| 123.5 | C-H (Aromatic) |

| 122.7 | C-H (Aromatic) |

| 120.3 | CF₃ (Quartet, due to ¹J C-F coupling) |

| 117.2 | C-H (Aromatic) |

| 114.0 | C-H (Aromatic) |

Note: The specific assignment of the aromatic C-H signals requires further 2D NMR experiments such as HSQC and HMBC. The chemical shift for the CF₃ carbon is typically observed as a quartet due to one-bond coupling with the three fluorine atoms.

Experimental Protocol: ¹³C NMR Spectroscopy

The following is a detailed methodology for acquiring a proton-decoupled ¹³C NMR spectrum of a small organic molecule like this compound.

3.1. Sample Preparation

-

Sample Weighing : Accurately weigh between 50-100 mg of this compound for a standard ¹³C NMR experiment.[2] Higher concentrations are preferable for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope, which results in lower sensitivity compared to ¹H NMR.[3][4]

-

Solvent Selection : Choose an appropriate deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds and was used to obtain the reference data.[1][5]

-

Dissolution : Dissolve the sample in approximately 0.5-0.7 mL of the deuterated solvent in a small, clean vial.[5][6] Ensure the sample is fully dissolved.

-

Filtration & Transfer : If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[2][3] The solution height in the tube should be around 4-5 cm.[3][5]

-

Capping and Labeling : Cap the NMR tube securely and label it clearly with the sample information.[5]

3.2. NMR Spectrometer Setup and Data Acquisition

-

Instrument Insertion : Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.

-

Spectrometer Preparation :

-

Locking : The instrument locks onto the deuterium signal of the solvent (e.g., CDCl₃) to stabilize the magnetic field.

-

Shimming : The magnetic field homogeneity is optimized by a process called shimming to achieve the best possible resolution and line shape.[2]

-

Tuning : The NMR probe is tuned to the ¹³C frequency to ensure maximum signal-to-noise.

-

-

Acquisition Parameters :

-

Experiment Type : Select a standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on a Bruker spectrometer). Broadband proton decoupling is used to simplify the spectrum by removing ¹H-¹³C coupling, resulting in single peaks for each unique carbon.[7][8]

-

Pulse Angle : A flip angle of 30-45° is often recommended as a compromise between signal intensity and the need for longer relaxation delays.[9]

-

Spectral Width : Set the spectral width to cover the expected range of ¹³C chemical shifts for organic molecules, typically from 0 to 220 ppm.[10]

-

Acquisition Time (at) : An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay (d1) : A short relaxation delay (e.g., 2 seconds) is typically used for routine qualitative spectra.

-

Number of Scans (ns) : Due to the low sensitivity of ¹³C, a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio. The required number will depend on the sample concentration.[3]

-

3.3. Data Processing

-

Fourier Transform : The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phase Correction : The spectrum is manually or automatically phase-corrected to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction : A baseline correction is applied to produce a flat spectral baseline.

-

Referencing : The chemical shift axis is calibrated. For CDCl₃, the residual solvent peak is set to 77.16 ppm.

-

Peak Picking : The chemical shifts of the peaks are identified and listed.

Visualization

4.1. Experimental and Data Processing Workflow

The following diagram illustrates the general workflow from sample preparation to the final processed ¹³C NMR spectrum.

Caption: Workflow for ¹³C NMR Spectroscopy.

4.2. Structure to Spectrum Correlation

This diagram illustrates the relationship between the carbon atoms in this compound and their corresponding signals in the ¹³C NMR spectrum.

Caption: Structure-Spectrum Correlation for this compound.

References

- 1. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. mun.ca [mun.ca]

- 4. nmr.ceitec.cz [nmr.ceitec.cz]

- 5. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 6. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]

- 7. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. books.rsc.org [books.rsc.org]

- 10. bhu.ac.in [bhu.ac.in]

Stability and storage conditions for 4-Chlorophenyl trifluoromethanesulfonate

An In-depth Technical Guide to the Stability and Storage of 4-Chlorophenyl trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a member of the aryl triflate family, is a versatile reagent in organic synthesis, valued for the exceptional leaving group ability of the triflate moiety. Understanding its stability and appropriate storage conditions is paramount to ensure its integrity, reactivity, and the safety of its handling. This technical guide provides a comprehensive overview of the known stability profile of this compound and related aryl triflates, recommended storage and handling procedures, and detailed experimental protocols for its stability assessment. While specific quantitative stability data for this compound is limited in publicly available literature, this guide consolidates general knowledge of aryl triflate stability and established principles of chemical stability testing to provide a robust framework for its use in a research and development setting.

Chemical Identity

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 4-Chlorophenyl triflate |

| CAS Number | 29540-84-9 |

| Molecular Formula | C₇H₄ClF₃O₃S |

| Molecular Weight | 260.62 g/mol |

| Structure |  |

Stability Profile

Aryl triflates, including this compound, are known to be significantly more stable than their alkyl counterparts[1]. The stability of the triflate group is attributed to resonance delocalization of the negative charge across the three oxygen atoms and the strong electron-withdrawing effect of the trifluoromethyl group[2].

Factors Affecting Stability

The following table summarizes the known and anticipated stability of this compound under various conditions based on general chemical principles and available data for related compounds.

| Condition | Stability Summary |

| Temperature | Stable at ambient temperatures. However, elevated temperatures can promote thermal decomposition, leading to the release of hazardous gases such as sulfur oxides and hydrogen fluoride[5][6]. It is advisable to avoid prolonged exposure to high temperatures. |

| Moisture/Humidity | The compound is moisture-sensitive[4][6]. The triflate group can be susceptible to hydrolysis, particularly under neutral to basic conditions, to yield 4-chlorophenol and trifluoromethanesulfonic acid. It is crucial to store the compound in a dry environment. |

| Light | While there is no specific data on the photostability of this compound, it is good practice to store it protected from light to prevent any potential photochemical degradation. |

| pH | Expected to be most stable under acidic to neutral pH. Strong bases will accelerate hydrolysis of the triflate ester linkage. |

| Incompatible Materials | Incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents[1][4][5][6]. Contact with these substances should be avoided to prevent vigorous reactions and degradation. |

| Biological Systems | Studies on other aryl triflate-containing molecules suggest good metabolic stability in biological matrices like rat plasma and human hepatocytes[3]. This suggests the aryl triflate moiety can be relatively stable in in-vitro biological assays. |

Recommended Storage and Handling

To maintain the integrity and ensure the safe use of this compound, the following storage and handling guidelines should be strictly adhered to:

-

Storage Container: Store in a tightly sealed, original container.

-

Atmosphere: For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize exposure to moisture and air[4][6].

-

Temperature: Store in a cool, dry, and well-ventilated area[5]. Refrigeration is often recommended[5]. Keep away from sources of heat, sparks, and open flames[4][5].

-

Location: Store in a designated area for corrosive and flammable materials[5][6].

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors.

Experimental Protocols for Stability Testing

The following are recommended protocols for assessing the stability of this compound, based on established pharmaceutical stability testing guidelines[7][8].

Long-Term Stability Study

-

Objective: To evaluate the stability of the compound over a prolonged period under recommended storage conditions.

-

Methodology:

-

Store samples of this compound in tightly sealed, amber glass vials under the recommended long-term storage condition: 25°C ± 2°C / 60% RH ± 5% RH.

-

Withdraw samples at specified time points: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

At each time point, analyze the samples for:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Purity and Assay: Using a validated stability-indicating HPLC method to determine the percentage of the active compound remaining and to detect any degradation products.

-

Moisture Content: By Karl Fischer titration.

-

-

Accelerated Stability Study

-

Objective: To predict the long-term stability of the compound by subjecting it to elevated stress conditions.

-

Methodology:

-

Store samples of this compound in tightly sealed, amber glass vials under accelerated storage conditions: 40°C ± 2°C / 75% RH ± 5% RH.

-

Withdraw samples at specified time points: 0, 1, 3, and 6 months.

-

Analyze the samples at each time point for the same parameters as in the long-term stability study.

-

Forced Degradation (Stress Testing)

-

Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.

-

Methodology:

-

Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.

-

Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature for 2 hours.

-

Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to a temperature of 105°C for 48 hours.

-

Photostability: Expose the solid compound to UV light (e.g., 365 nm) for a specified duration.

-

Analyze all stressed samples by a suitable method (e.g., HPLC-MS) to identify and characterize any degradation products.

-

Visualizations

Logical Flow of Stability Assessment

References

- 1. reddit.com [reddit.com]

- 2. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 3. Aryltriflates as a Neglected Moiety in Medicinal Chemistry: A Case Study from a Lead Optimization of CXCL8 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. schd-shimadzu.com [schd-shimadzu.com]

- 5. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. japsonline.com [japsonline.com]

- 8. ema.europa.eu [ema.europa.eu]

Handling Precautions for 4-Chlorophenyl trifluoromethanesulfonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive handling precautions and technical information for 4-Chlorophenyl trifluoromethanesulfonate, a versatile reagent often utilized in synthetic organic chemistry. The following sections detail its chemical and physical properties, associated hazards, recommended safety protocols, and relevant experimental methodologies to ensure its safe and effective use in a laboratory setting.

Chemical and Physical Properties

This compound, also known as 4-chlorophenyl triflate, is an organosulfur compound with the chemical formula C₇H₄ClF₃O₃S. Its properties are summarized in the table below.

| Property | Value |

| CAS Number | 29540-84-9 |

| Molecular Weight | 260.62 g/mol |

| Density | 1.6 g/cm³ |

| Boiling Point | 270.6 °C at 760 mmHg |

| Flash Point | 117.4 °C |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate safety measures to prevent adverse health effects.

GHS Hazard Classification:

-

Skin Irritation: Category 2[1]

-

Serious Eye Irritation: Category 2[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[1]

-

Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[2]

Signal Word: Warning[1]

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

-

H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[2]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound.[3] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

| PPE Category | Item | Specifications |

| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times in the laboratory. A face shield provides an additional layer of protection against splashes.[3][4] |

| Skin Protection | Disposable Nitrile Gloves | Double-gloving is recommended. Gloves should be changed frequently and immediately if contaminated.[3] |

| Chemical-resistant Lab Coat | A flame-retardant lab coat is recommended. Ensure it is fully buttoned.[5] | |

| Respiratory Protection | Fume Hood or NIOSH-approved Respirator | All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation.[5] |

Hazard Summary Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents [patents.google.com]

- 5. rtong.people.ust.hk [rtong.people.ust.hk]

A Technical Guide to the Reactivity of Aryl Triflates in Cross-Coupling Chemistry

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Aryl Triflates in Modern Synthesis

Aryl triflates (ArOTf), esters of trifluoromethanesulfonic acid and phenols, have emerged as indispensable electrophilic partners in transition metal-catalyzed cross-coupling reactions. The triflate group (–OTf) is an excellent leaving group due to the high stability of the triflate anion, a consequence of resonance and the strong electron-withdrawing nature of the trifluoromethyl group. This high reactivity makes aryl triflates versatile substitutes for aryl halides in a multitude of C-C and C-heteroatom bond-forming reactions.

Their significance is further amplified by their straightforward synthesis from widely available phenol precursors. This allows for the strategic functionalization of complex molecules where the corresponding aryl halide might be difficult to access or where the hydroxyl group is a key feature of the parent structure. In drug discovery and materials science, the ability to convert phenols into reactive intermediates for cross-coupling opens up vast chemical space for late-stage functionalization and the rapid generation of compound libraries. This guide provides an in-depth overview of the synthesis, reactivity, and application of aryl triflates in key cross-coupling transformations.

Synthesis of Aryl Triflates from Phenols

The most common and direct method for synthesizing aryl triflates is the reaction of a phenol with a triflating agent in the presence of a base.[1] The choice of agent and conditions can be adapted to the substrate's sensitivity and desired scale.

Common Triflating Agents:

-

Trifluoromethanesulfonic (Triflic) Anhydride (Tf₂O): A highly reactive and common reagent, though it can be non-selective and requires low temperatures.[1]

-

N-Phenyltriflimide (Tf₂NPh): A stable, crystalline, and more selective alternative to triflic anhydride, often resulting in improved yields and selectivity.[1]

Recent advancements have led to practical and efficient protocols that avoid the use of expensive or difficult-to-handle reagents and simplify purification.

Experimental Protocol: Practical Synthesis of an Aryl Triflate under Biphasic Conditions

This protocol, adapted from Frantz et al., describes a simple and efficient synthesis that omits amine bases, allowing for facile isolation of the product.[2]

Workflow for Aryl Triflate Synthesis

Caption: General workflow for the synthesis of aryl triflates from phenols.

Materials:

-

Phenol derivative (1.0 equiv)

-

Toluene

-

30% Aqueous Potassium Phosphate (K₃PO₄) solution

-

Triflic Anhydride (Tf₂O) (1.1 equiv)

Procedure:

-

A reaction flask is charged with the phenol (1.0 equiv), toluene, and 30% aqueous K₃PO₄.

-

The biphasic mixture is cooled to 0 °C in an ice bath.

-

Triflic anhydride (1.1 equiv) is added dropwise to the stirred solution over 15-20 minutes, maintaining the internal temperature below 10 °C.

-

Upon completion of the addition, the reaction is allowed to warm to room temperature and stirred for 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting phenol.

-

The organic layer is separated, and the aqueous layer is extracted with toluene or another suitable organic solvent.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude aryl triflate is often of sufficient purity for direct use in subsequent cross-coupling reactions.[2] If necessary, further purification can be achieved by flash chromatography.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Aryl triflates are highly effective electrophiles in a wide array of palladium-catalyzed cross-coupling reactions, serving as viable alternatives to aryl halides.[1][3] Their reactivity is often comparable to that of aryl bromides.

General Reactivity and Chemoselectivity

The general order of reactivity for aryl electrophiles in palladium-catalyzed oxidative addition is typically: Ar-I > Ar-Br ≈ Ar-OTf > Ar-Cl [4][5]

This reactivity trend allows for chemoselective couplings. For instance, an aryl iodide can often be coupled selectively in the presence of an aryl triflate. However, the choice of catalyst and ligands can invert this conventional selectivity. For example, the Pd₂(dba)₃/P(t-Bu)₃ catalyst system has been shown to react selectively with an aryl chloride in the presence of an aryl triflate, whereas a Pd(OAc)₂/PCy₃ system favors reaction at the triflate site.[4] This tunable selectivity is a powerful tool in the synthesis of complex polyfunctionalized molecules.

| Leaving Group (X) on Aryl Ring | General Relative Reactivity in Pd-Catalyzed Cross-Coupling | Notes |

| -I (Iodide) | Highest | Most reactive, allows for mildest reaction conditions. |

| -Br (Bromide) | High | Highly reliable and widely used. Often comparable in reactivity to triflates.[5] |

| -OTf (Triflate) | High | Reactivity is similar to bromides.[5] Excellent substrate for a wide range of couplings. |

| -Cl (Chloride) | Moderate to Low | Less reactive, often requiring more specialized, electron-rich, and bulky phosphine ligands and harsher conditions.[3] |

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide or triflate, is a cornerstone of modern C-C bond formation.[3][6] Aryl triflates are excellent substrates for this transformation.[3][7] The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Triflate

-

Reagents: Aryl triflate (1.0 equiv), Arylboronic acid (1.2-1.5 equiv), Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), Phosphine ligand (e.g., PCy₃, SPhos, 2-10 mol%), Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2-3 equiv).[6][7]

-

Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, THF) and water is common.[6]

-

Procedure:

-

To a degassed solution of the aryl triflate, boronic acid, and base in the chosen solvent system, add the palladium catalyst and ligand.

-

Heat the reaction mixture (typically 60-100 °C) under an inert atmosphere (N₂ or Ar) until the starting material is consumed.

-

Cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic phase, concentrate, and purify the product by chromatography.

-

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling aryl electrophiles with amines.[8] Aryl triflates are effective substrates, providing a powerful method to synthesize arylamines from phenols.[9] The choice of phosphine ligand is critical, with bulky, electron-rich ligands like DPPF and BINAP being particularly effective.[8][9]

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Triflate

-

Reagents: Aryl triflate (1.0 equiv), Amine (1.1-1.4 equiv), Palladium precursor (e.g., Pd(dba)₂, 1-2 mol%), Ligand (e.g., DPPF, BINAP, 1-3 mol%), Strong, non-nucleophilic base (e.g., NaO-t-Bu, LHMDS, 1.4 equiv).[9]

-

Solvent: Anhydrous, non-polar aprotic solvents like Toluene or THF.

-

Procedure:

-

In an inert atmosphere glovebox or under a stream of argon, combine the palladium precursor, ligand, and base in the solvent.

-

Add the amine, followed by the aryl triflate. For some sensitive substrates, slow addition of the triflate can improve yields by preventing premature cleavage.[9]

-

Heat the mixture (typically 80-110 °C) with stirring until the reaction is complete.

-

After cooling, quench the reaction, extract the product into an organic solvent, and purify by standard methods.

-

Sonogashira Coupling

The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl electrophile and a terminal alkyne.[10] It typically employs a dual catalytic system of palladium and a copper(I) co-catalyst.[10] Aryl triflates readily participate in this reaction, providing access to arylalkynes.[10][11]

Experimental Protocol: Sonogashira Coupling of an Aryl Triflate

-

Reagents: Aryl triflate (1.0 equiv), Terminal alkyne (1.1-1.5 equiv), Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), Copper(I) salt (e.g., CuI, 2-10 mol%), Amine base (e.g., Et₃N, DIPEA), which often serves as the solvent or co-solvent.[11][12]

-

Solvent: THF, DMF, or the amine base itself.

-

Procedure:

-

To a solution of the aryl triflate and terminal alkyne in the chosen solvent, add the palladium catalyst, CuI, and the amine base under an inert atmosphere.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

-

Dilute the reaction mixture with an organic solvent (e.g., Et₂O or EtOAc) and filter through a pad of celite to remove catalyst residues.[11]

-

Wash the filtrate with aqueous solutions (e.g., sat. aq. NH₄Cl) to remove the amine base and copper salts.[11]

-

Dry and concentrate the organic phase, followed by purification of the product.

-

Conclusion

Aryl triflates are exceptionally valuable and reactive intermediates in modern organic synthesis, particularly for drug development and materials science. Their ease of preparation from abundant phenols, coupled with their high reactivity that is often comparable to aryl bromides, makes them ideal substrates for a host of palladium-catalyzed cross-coupling reactions. The ability to tune chemoselectivity through careful selection of catalysts and ligands further enhances their utility. The robust protocols established for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings demonstrate the broad applicability of aryl triflates in constructing diverse and complex molecular architectures.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Practical Synthesis of Aryl Triflates under Aqueous Conditions [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]

- 5. benchchem.com [benchchem.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 12. Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 4-Chlorophenyl Trifluoromethanesulfonate in Modern Organic Synthesis: A Technical Guide

Introduction

4-Chlorophenyl trifluoromethanesulfonate, an organosulfur compound, has emerged as a versatile and powerful reagent in the field of organic synthesis. As an aryl triflate, it is characterized by the trifluoromethanesulfonyl (triflate) group (-SO₂CF₃) attached to a 4-chlorophenyl ring. The triflate group is one of the best leaving groups known in organic chemistry, a property attributed to the strong electron-withdrawing nature of the three fluorine atoms, which stabilizes the resulting triflate anion through resonance. This exceptional leaving group ability makes this compound an excellent electrophilic partner in a wide array of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This guide provides an in-depth overview of its synthesis, properties, and applications, tailored for researchers and professionals in chemical and pharmaceutical development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below, providing essential data for its handling and characterization.

| Property | Value |

| Molecular Formula | C₇H₄ClF₃O₃S |

| Molecular Weight | 260.62 g/mol [1] |

| Boiling Point | 270.6°C at 760 mmHg[1] |

| Density | 1.6 g/cm³[1] |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.43-7.41 (d, 2H), 7.24-7.22 (d, 2H)[2] |

| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 147.9, 134.3, 130.3, 123.5, 122.7, 118.7 (q, ¹J(C,F) = 321 Hz) |

Note: The ¹³C NMR chemical shift for the CF₃ group, a quartet due to carbon-fluorine coupling, is a characteristic feature.

Synthesis of this compound

The preparation of aryl triflates is typically straightforward. The most common method involves the reaction of the corresponding phenol with a triflating agent, such as trifluoromethanesulfonic anhydride (Tf₂O) or trifluoromethanesulfonyl chloride (TfCl), in the presence of a base.

General Synthesis Workflow

The synthesis process follows a logical sequence from starting materials to the purified final product.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis from 4-Chlorophenol

This protocol details the synthesis of this compound from 4-chlorophenol and trifluoromethanesulfonic anhydride.

Materials:

-

4-Chlorophenol (1.0 eq)

-

Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 eq)

-

Pyridine (1.2 eq)

-

Dichloromethane (CH₂Cl₂)

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve 4-chlorophenol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add pyridine to the solution and stir for 5 minutes.

-

Slowly add trifluoromethanesulfonic anhydride dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding deionized water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Core Application: Cross-Coupling Reactions

The high reactivity of the C-O bond in aryl triflates makes this compound a superior substrate for a multitude of transition-metal-catalyzed cross-coupling reactions compared to the less reactive C-Cl bond on the same molecule. This chemoselectivity is a key advantage in complex syntheses.

General Catalytic Cycle for Pd-Catalyzed Cross-Coupling

Most palladium-catalyzed cross-coupling reactions involving aryl triflates follow a similar catalytic cycle, illustrated below for a generic Suzuki-Miyaura coupling.

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

Key Cross-Coupling Reactions and Data

This compound participates in numerous named reactions, demonstrating its versatility.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acids | Pd(PPh₃)₄, Pd(OAc)₂, Base (e.g., K₂CO₃, Cs₂CO₃) | Biaryls, Styrenes |

| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N, DIPA) | Aryl Alkynes |

| Buchwald-Hartwig | Amines, Amides | Pd₂(dba)₃, Ligand (e.g., BINAP, XPhos), Base (e.g., NaOᵗBu) | Aryl Amines, Aryl Amides |

| Heck | Alkenes | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | Substituted Alkenes |

| Stille | Organostannanes | Pd(PPh₃)₄ | Biaryls, Vinyl Arenes |

| Carbonylation | Carbon Monoxide (CO) | Pd(OAc)₂, Ligand (e.g., dppf) | Aryl Esters, Amides, Acids |

Note: The choice of ligand, base, and solvent is crucial for optimizing reaction yield and selectivity.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Triphenylphosphine (PPh₃) (8 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Toluene/Water mixture (e.g., 4:1 v/v)

Procedure:

-

To a Schlenk flask, add this compound, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the degassed toluene/water solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 6-12 hours. Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purify the crude residue by column chromatography (eluting with a hexane/ethyl acetate gradient) to afford the desired 4-chloro-1,1'-biphenyl product.

Conclusion

This compound is a cornerstone reagent for modern synthetic chemistry. Its defining feature—the highly labile triflate leaving group—allows for selective and efficient participation in a broad spectrum of palladium-catalyzed cross-coupling reactions, often under mild conditions. The ability to activate a phenolic hydroxyl group towards C-C and C-heteroatom bond formation provides a powerful alternative to traditional methods using aryl halides. For researchers and drug development professionals, mastering the use of this reagent opens up robust and flexible pathways for the construction of complex molecular architectures, from biaryls and functionalized heterocycles to novel pharmaceutical intermediates.

References

4-Chlorophenyl Trifluoromethanesulfonate: A Versatile Reagent in Modern Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Chlorophenyl trifluoromethanesulfonate, a member of the aryl triflate family, has emerged as a pivotal building block in contemporary organic synthesis. Its unique electronic properties and reactivity make it a valuable precursor for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its utility in cross-coupling reactions and the synthesis of biologically active molecules. Detailed experimental protocols, quantitative data, and visual representations of key chemical transformations are presented to facilitate its practical application in the laboratory.

Synthesis of this compound

The preparation of this compound is typically achieved through the reaction of 4-chlorophenol with trifluoromethanesulfonic anhydride in the presence of a base. This straightforward and high-yielding reaction provides ready access to this versatile reagent.

Experimental Protocol: Synthesis of this compound from 4-Chlorophenol

-

Materials: 4-Chlorophenol, trifluoromethanesulfonic anhydride, pyridine (or another suitable base), and a dry, inert solvent such as dichloromethane.

-

Procedure:

-